Cas no 1279822-56-8 (5-(Trifluoromethyl)piperazin-2-one)

1279822-56-8 structure
商品名:5-(Trifluoromethyl)piperazin-2-one
CAS番号:1279822-56-8
MF:C5H7F3N2O
メガワット:168.117091417313
CID:5158603
5-(Trifluoromethyl)piperazin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(trifluoromethyl)piperazin-2-one
- 5-(Trifluoromethyl)piperazin-2-one
-
- インチ: 1S/C5H7F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h3,9H,1-2H2,(H,10,11)
- InChIKey: RDLGOXUGHZUZCG-UHFFFAOYSA-N
- ほほえんだ: FC(C1CNC(CN1)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 41.1
5-(Trifluoromethyl)piperazin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-90877-0.5g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 0.5g |
$803.0 | 2025-02-21 | |
| Enamine | EN300-90877-0.1g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 0.1g |
$355.0 | 2025-02-21 | |
| Enamine | EN300-90877-0.25g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 0.25g |
$509.0 | 2025-02-21 | |
| Enamine | EN300-90877-2.5g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 2.5g |
$2014.0 | 2025-02-21 | |
| Enamine | EN300-90877-10.0g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 10.0g |
$4421.0 | 2025-02-21 | |
| Enamine | EN300-90877-0.05g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 0.05g |
$238.0 | 2025-02-21 | |
| Enamine | EN300-90877-1.0g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 1.0g |
$1029.0 | 2025-02-21 | |
| Enamine | EN300-90877-5.0g |
5-(trifluoromethyl)piperazin-2-one |
1279822-56-8 | 95.0% | 5.0g |
$2981.0 | 2025-02-21 |
5-(Trifluoromethyl)piperazin-2-one 関連文献
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
1279822-56-8 (5-(Trifluoromethyl)piperazin-2-one) 関連製品
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量